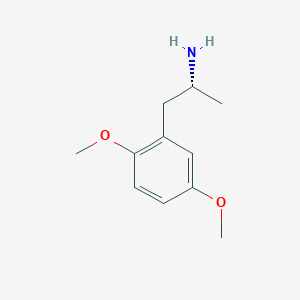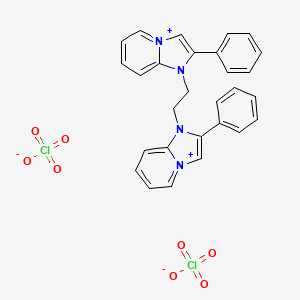
Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a chemical compound with a complex structure that includes a carbamate group, a methoxyphenyl group, and a morpholine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves the reaction of 3-methoxyphenyl isocyanate with 2-(4-morpholinyl)ethanol in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Substituted morpholine derivatives.
科学研究应用
Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with receptor sites, modulating their function and leading to various biological effects.
相似化合物的比较
- Carbamic acid, (4-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-chlorophenyl)-, 2-(4-morpholinyl)ethyl ester
- Carbamic acid, (3-methylphenyl)-, 2-(4-morpholinyl)ethyl ester
Comparison: Carbamic acid, (3-methoxyphenyl)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is unique due to the presence of the methoxy group, which can influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
属性
CAS 编号 |
112922-85-7 |
|---|---|
分子式 |
C14H21ClN2O4 |
分子量 |
316.78 g/mol |
IUPAC 名称 |
2-morpholin-4-ylethyl N-(4-methoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-18-13-4-2-12(3-5-13)15-14(17)20-11-8-16-6-9-19-10-7-16;/h2-5H,6-11H2,1H3,(H,15,17);1H |
InChI 键 |
WJWOGZAXIJLNAF-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC(=O)OCCN2CCOCC2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


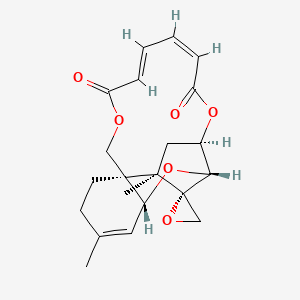
![N,4-dimethyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;4-methylbenzenesulfonate](/img/structure/B12776338.png)
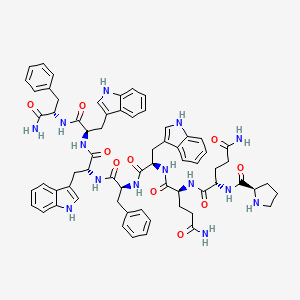
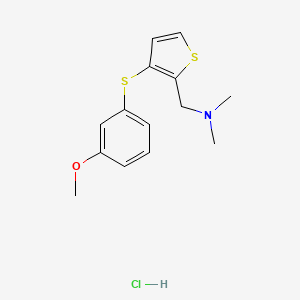

![Propanamide, N-[2-[(2-bromo-4,6-dinitrophenyl)azo]-5-[[2-(2-cyanoethoxy)ethyl](2-hydroxyethyl)amino]-4-methoxyphenyl]-](/img/structure/B12776362.png)
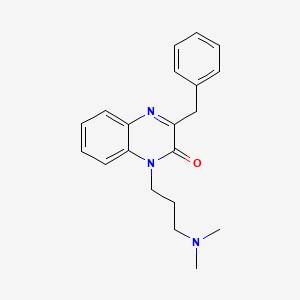
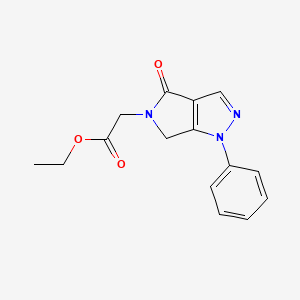

![2-(7-chloro-5-(111C)methyl-4-oxo-3-phenylpyridazino[4,5-b]indol-1-yl)-N,N-dimethylacetamide](/img/structure/B12776377.png)

